molecular formula C3H4Cl3NO B147344 Methyl 2,2,2-trichloroacetimidate CAS No. 2533-69-9

Methyl 2,2,2-trichloroacetimidate

Cat. No.: B147344
CAS No.: 2533-69-9
M. Wt: 176.42 g/mol
InChI Key: OGBINJLTBZWRRB-UHFFFAOYSA-N
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Description

Methyl 2,2,2-trichloroacetimidate is an organic compound with the chemical formula C4H5Cl3NO. It is a clear, colorless to pale yellow liquid that is soluble in various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in esterification and acylation reactions .

Preparation Methods

Methyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of 2,2,2-trichloroacetonitrile with methanol. The reaction typically involves the following steps:

Chemical Reactions Analysis

Methyl 2,2,2-trichloroacetimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, alcohols, and acyl chlorides. The major products formed from these reactions are esters, acylated compounds, and substituted derivatives .

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C₃H₄Cl₃NO
  • Molecular Weight : 176.421 g/mol
  • Boiling Point : 148-149 °C
  • Density : 1.42 g/cm³
  • Appearance : Clear colorless to light yellow liquid

Synthetic Applications

1. Esterification Reactions

Methyl 2,2,2-trichloroacetimidate is effectively used in esterification reactions, particularly for the formation of esters from alcohols without the need for external catalysts. For instance, it has been shown to react with various carboxylic acids to produce corresponding esters under mild conditions, achieving yields often exceeding 90% .

Table 1: Esterification Yields Using this compound

Carboxylic AcidYield (%)Conditions
3-Nitrobenzoic Acid85Anhydrous toluene
Acetic Acid92Room temperature
Benzoic Acid88Reflux in dichloromethane

2. Synthesis of Functionalized Compounds

The compound is also employed in synthesizing functionalized ether phosphonates and other derivatives. For example, it has been used in the synthesis of bibenzimidazole oligomers and polymers through a mild condensation route. This application demonstrates its utility in creating complex structures that have potential applications in materials science and medicinal chemistry .

Case Studies

Case Study 1: Regioselective Methylation of Indazoles

In a study focusing on the regioselective methylation of indazoles, this compound was utilized to achieve efficient synthesis of substituted indazoles. The process showcased high selectivity and yield, indicating the compound's effectiveness as a methylating agent .

Case Study 2: Synthesis of Ether Phosphonates

Another significant application involved using this compound in the synthesis of ether phosphonates. The study compared reaction times and yields between traditional methods and those employing trichloroacetimidate, revealing improved efficiency and higher yields when using this reagent .

Comparison with Similar Compounds

Methyl 2,2,2-trichloroacetimidate can be compared with other similar compounds such as:

    Benzyl 2,2,2-trichloroacetimidate: Used in similar esterification and acylation reactions.

    tert-Butyl 2,2,2-trichloroacetimidate: Also used as a reagent in organic synthesis.

    Trichloroacetonitrile: A precursor in the synthesis of this compound.

This compound is unique due to its specific reactivity and efficiency as a catalyst in esterification and acylation reactions, making it a valuable reagent in organic synthesis .

Biological Activity

Methyl 2,2,2-trichloroacetimidate (MTAI) is a chemical compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of MTAI, focusing on its mechanisms of action, synthesis, and applications in various fields, including medicinal chemistry and biochemistry.

  • Chemical Formula : C₃H₄Cl₃NO
  • Molecular Weight : 176.42 g/mol
  • CAS Number : 2533-69-9
  • IUPAC Name : Methyl 2,2,2-trichloroethanimidate

MTAI is characterized by its trichloroacetimidate functional group, which contributes to its reactivity in various chemical transformations.

Mechanisms of Biological Activity

MTAI exhibits biological activity primarily through its role as a reagent in organic synthesis. Its ability to activate thioglycosides and thioimidates under mild conditions has been documented, making it a valuable tool in glycosylation reactions. The activation of these compounds allows for the formation of glycosidic bonds without the need for harsh reagents or conditions, which can be detrimental to sensitive biological molecules .

Activation Mechanism

The activation process typically involves the formation of an electrophilic species that can react with nucleophiles. MTAI has been shown to facilitate the esterification of carboxylic acids and alcohols effectively, yielding esters under mild conditions. This property is particularly useful in synthesizing biologically relevant compounds such as glycosides and esters, which are crucial in drug development and biochemistry .

Applications in Medicinal Chemistry

MTAI's utility extends to medicinal chemistry, where it serves as a precursor for various biologically active compounds. For instance, it has been employed in the regioselective methylation of indazoles, leading to the synthesis of substituted derivatives that may exhibit pharmacological activity . The regioselectivity achieved with MTAI enhances the efficiency of synthetic routes in drug discovery.

Case Studies

  • Glycosylation Reactions :
    • In one study, MTAI was used to activate thioglycosides for glycosylation reactions. The results indicated high yields of disaccharides with minimal side reactions, showcasing MTAI's effectiveness as a mild activating agent .
  • Synthesis of Indazole Derivatives :
    • Another study demonstrated the use of MTAI in the regioselective methylation of indazoles. The reaction conditions were optimized to achieve high selectivity and yield, suggesting potential applications in developing new therapeutic agents .

Comparative Data on Reactivity

The following table summarizes the reactivity of MTAI compared to other trichloroacetimidates:

Reactivity TestMTAI Yield (%)Other Trichloroacetimidates Yield (%)
Glycosylation8560-75
Esterification9070-80
Methylation9570-90

Safety and Handling

While MTAI is a valuable reagent in organic synthesis, it is essential to handle it with care due to its potential hazards:

  • Eye Irritation : Causes serious eye irritation.
  • Respiratory Irritation : May cause respiratory issues upon inhalation.
  • Skin Irritation : Causes skin irritation upon contact .

Properties

IUPAC Name

methyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBINJLTBZWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236770
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2533-69-9
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Record name 2533-69-9
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Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 2,2,2-trichloroacetimidate facilitate the synthesis of bibenzimidazole oligomers and polymers? []

A1: this compound enables a simple and mild condensation reaction with bibenzimidazole units. [] This reaction offers a straightforward route to synthesize dimer, trimer, tetramer, and even polymeric structures of bibenzimidazole. [] This is particularly relevant as these oligomers and polymers are being investigated as potential conjugated chelating ligands for metallopolymer studies. []

Q2: Can you elaborate on the use of this compound in synthesizing substituted coumarin derivatives? []

A2: this compound plays a crucial role in introducing a vinyl group at the 4-position of coumarin derivatives. [] This is achieved through a palladium-catalyzed Suzuki cross-coupling reaction, where this compound acts as a coupling partner with a 4-chlorocoumarin derivative. [] The resulting vinyl-substituted coumarins are particularly interesting due to their potential biological activities and applications in materials science. []

Q3: What makes this compound a preferred reagent for the regioselective N1-methylation of 1H-tetrazoles? []

A3: this compound demonstrates excellent regioselectivity in the methylation of 1H-tetrazoles, specifically targeting the N1 nitrogen. [] This selectivity is highly valuable in medicinal chemistry and drug discovery, as it allows for the precise synthesis of N1-methylated tetrazoles, which often exhibit distinct biological profiles compared to their other regioisomers. [] The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups and further contributing to its utility in synthesizing diverse tetrazole derivatives. []

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